molecular formula C8H7BrN2 B1287201 7-Bromo-2-methyl-2H-indazole CAS No. 701910-14-7

7-Bromo-2-methyl-2H-indazole

Cat. No. B1287201
M. Wt: 211.06 g/mol
InChI Key: KPAYIFGPJOYWMM-UHFFFAOYSA-N
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Patent
US07365211B2

Procedure details

To a solution of 7-bromo-2-methyl-2H-indazole (5.49 g, 26.0 mmol) in 100 mL of THF at −78° C. was added a 2.0 M solution of lithium diisopropylamide in THF/heptane/ethylbenzene (19.5 mL, 39.0 mmol). The resulting dark orange solution was stirred at 0-5° C. for 15 m, then rechilled at −78° C. for 15 m. Iodomethane (2.5 mL, 40 mmol) was added, and the orange solution allowed to slowly warm to RT over 17 h period with stirring. Water (100 mL) was added, and the mixture was extracted with 100 mL of ether. The organic layer was washed with 200 mL of a saturated aqueous NaCl solution, dried over MgSO4, filtered, and concentrated to an orange solid. Column chromatography (0→50% EtOAc/hexanes) afforded 7-bromo-2,3-dimethyl-2H-indazole (8: R=R″=Me; 5.28 g, 90%) of as a yellow-stained white solid that was used without further purification.
Quantity
5.49 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
THF heptane ethylbenzene
Quantity
19.5 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:10]2[C:6](=[CH:7][N:8]([CH3:11])[N:9]=2)[CH:5]=[CH:4][CH:3]=1.[CH:12]([N-]C(C)C)(C)C.[Li+].C1COCC1.CCCCCCC.C(C1C=CC=CC=1)C.IC>C1COCC1.O>[Br:1][C:2]1[C:10]2[C:6](=[C:7]([CH3:12])[N:8]([CH3:11])[N:9]=2)[CH:5]=[CH:4][CH:3]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
5.49 g
Type
reactant
Smiles
BrC1=CC=CC2=CN(N=C12)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
THF heptane ethylbenzene
Quantity
19.5 mL
Type
reactant
Smiles
C1CCOC1.CCCCCCC.C(C)C1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.5 mL
Type
reactant
Smiles
IC
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The resulting dark orange solution was stirred at 0-5° C. for 15 m
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rechilled at −78° C. for 15 m
TEMPERATURE
Type
TEMPERATURE
Details
to slowly warm to RT over 17 h period
Duration
17 h
STIRRING
Type
STIRRING
Details
with stirring
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with 100 mL of ether
WASH
Type
WASH
Details
The organic layer was washed with 200 mL of a saturated aqueous NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an orange solid

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%
Name
Type
product
Smiles
BrC1=CC=CC2=C(N(N=C12)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.